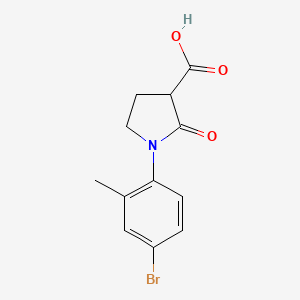

1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-7-6-8(13)2-3-10(7)14-5-4-9(11(14)15)12(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLGFQXRLAMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCC(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aromatic Amines with Pyrrolidine Precursors

A widely adopted approach involves the reaction of 4-bromo-2-methylaniline derivatives with pyrrolidine-3-carboxylic acid intermediates. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized via cyclocondensation of substituted anilines with pyroglutamic acid derivatives under acidic conditions. Adapting this method, the target compound could be synthesized by reacting 4-bromo-2-methylaniline with a protected pyrrolidine-3-carboxylic acid precursor, followed by oxidation to introduce the 2-oxo group.

Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation between the aniline and pyrrolidine-3-carboxylic acid.

- Oxidation : Introduction of the 2-oxo group via hydrogen peroxide in acetic acid, as demonstrated in analogous syntheses.

Bromination and Functional Group Interconversion

Alternative routes focus on late-stage bromination of preformed pyrrolidine derivatives. For example, 1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by brominating a 3-methylphenylpyrrolidine intermediate using N-bromosuccinimide (NBS) under radical conditions. While this method targets the 5-oxo isomer, adjusting the position of the oxo group would require modifying the oxidation sequence.

Detailed Synthetic Protocols

Route 1: Coupling-Oxidation Sequence

Starting materials :

- 4-Bromo-2-methylaniline (commercially available)

- Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid)

Coupling reaction :

Oxidation to 2-oxo derivative :

Route 2: Direct Cyclization of Functionalized Intermediates

A patent method for 4-bromoacetyl-2-methyl benzoic acid methyl ester highlights the utility of bromoacetyl intermediates in constructing aromatic-pyrrolidine hybrids. Adapting this approach:

Synthesis of methyl 4-(2-oxopyrrolidine-3-carboxamido)-2-methylbenzoate :

- React methyl 4-amino-2-methylbenzoate with 2-oxopyrrolidine-3-carbonyl chloride in dichloromethane.

Bromination :

- Treat the intermediate with bromine in acetic acid to introduce the 4-bromo substituent.

Ester hydrolysis :

Key advantage : This route avoids oxidation steps by directly incorporating the 2-oxo group during cyclization.

Reaction Optimization and Challenges

Regiochemical Control

The position of the oxo group (2- vs. 5-oxo) is critically influenced by:

Purification and Characterization

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:1) effectively separates intermediates.

- Crystallization : Ethanol or methanol recrystallization produces high-purity final products.

- Spectroscopic data :

Comparative Analysis of Methods

| Parameter | Coupling-Oxidation Route | Direct Cyclization Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 58–65% | 45–50% |

| Key Advantage | High regioselectivity | Avoids oxidation steps |

| Major Limitation | Requires H2O2 handling | Low bromination efficiency |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis to break down the pyrrolidine ring and form smaller fragments.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), or thiols (RSH) in the presence of a suitable solvent.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of alcohols or dehalogenated compounds.

Substitution: Formation of azides, nitriles, or thiols.

Hydrolysis: Formation of smaller fragments such as amines, carboxylic acids, or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this pyrrolidine derivative exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study demonstrated that derivatives of pyrrolidine can act on specific pathways involved in tumor growth, suggesting that this compound could be further explored for its anticancer potential.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, makes it valuable in organic synthesis.

Example Reaction

One notable reaction involves the use of this compound as a building block for synthesizing novel heterocycles, which are important in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can be utilized in the development of polymers and other materials due to its unique structural features.

Application in Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The presence of the bromine atom and the pyrrolidine ring contributes to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents: The target compound’s 4-bromo-2-methylphenyl group introduces steric bulk and lipophilicity compared to smaller halogens (Cl, F) in analogs .

- Core Structure : Unlike the pyrazole ring in , the pyrrolidine core in the target compound and allows conformational flexibility, which may influence bioavailability .

- Functional Groups : The free carboxylic acid in the target compound and contrasts with the amide group in , suggesting differences in solubility and hydrogen-bonding capacity.

Physicochemical Properties

A qualitative comparison of substituent effects is shown in Table 2:

Notes:

- Bromine (Br) in the target compound is a strong electron-withdrawing group (EWG), while the ortho-methyl group acts as an electron-donating group (EDG), creating electronic asymmetry .

- The methoxy and amide groups in improve solubility but reduce membrane permeability compared to the target compound’s free acid .

Biological Activity

1-(4-Bromo-2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₂BrNO₃

- Molecular Weight : 298.13 g/mol

- CAS Number : 443636-62-2

The compound features a pyrrolidine ring, which is known for its versatility in biological applications. The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and potential biological interactions.

Antioxidant Properties

Research has shown that pyrrolidine derivatives exhibit significant antioxidant activities. For instance, compounds similar to this compound have been evaluated using the DPPH radical scavenging method, demonstrating high radical scavenging abilities comparable to well-known antioxidants such as ascorbic acid .

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition, particularly in metabolic pathways associated with neurological disorders. Its structure allows it to act as an inhibitor for various enzymes, providing insights into potential therapeutic applications .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its role in drug development highlights its importance in creating effective therapeutic agents .

Case Studies

- Antioxidant Activity Study :

- Enzyme Inhibition Research :

Applications in Research

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs for neurological disorders. |

| Biochemical Research | Studies related to enzyme inhibition and metabolic pathway analysis. |

| Material Science | Incorporated into polymer formulations for enhanced material properties. |

| Organic Synthesis | Versatile building block for creating complex molecules efficiently. |

| Analytical Chemistry | Employed in methods for detecting and quantifying compounds in various samples. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.